REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][SH:9].[OH-].[K+].Cl[CH2:13][CH2:14][OH:15].Cl>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][S:9][CH2:13][CH2:14][OH:15] |f:1.2|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CCS
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the solution stirred under nitrogen for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water (150 ml) and diethyl ether (150 ml)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase re-extracted with diethyl ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
The combined ethereal layers were dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
Purification by FCC
|
Type
|
WASH
|
Details
|
eluting with System G (98:2:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)CCSCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |